molecular formula C27H26F3NO3 B299951 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No. B299951
M. Wt: 469.5 g/mol
InChI Key: PFDUEQBRMQGZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide inhibits the activity of several kinases, including BTK, ITK, and TEC, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and survival of cancer cells and to induce apoptosis. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. In addition, N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the activity of other cancer drugs, which could improve the efficacy of combination therapies. However, one of the limitations of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potential toxicity, particularly in the hematopoietic system. This could limit its clinical use, particularly in patients with pre-existing hematological disorders.

Future Directions

There are several future directions for the development of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the evaluation of its efficacy in clinical trials, particularly in patients with relapsed or refractory hematological malignancies. Another potential direction is the evaluation of its activity in combination with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further studies to elucidate the mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide and to identify biomarkers that could be used to predict its efficacy in different types of cancer.

Synthesis Methods

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)aniline to give the desired product. The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been reported in several research articles and is considered to be a straightforward process.

Scientific Research Applications

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. These findings suggest that N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has the potential to be used in combination with other cancer therapies to improve their efficacy.

properties

Product Name

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Molecular Formula

C27H26F3NO3

Molecular Weight

469.5 g/mol

IUPAC Name

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C27H26F3NO3/c1-33-24-10-6-5-9-22(24)26(32)31-23-17-20(27(28,29)30)13-16-25(23)34-21-14-11-19(12-15-21)18-7-3-2-4-8-18/h5-6,9-18H,2-4,7-8H2,1H3,(H,31,32)

InChI Key

PFDUEQBRMQGZAT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.